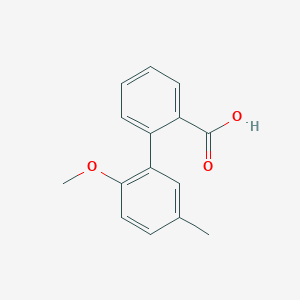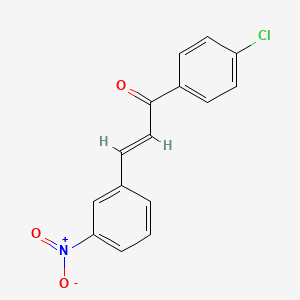
(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as 4-chloro-3-nitrobenzaldehyde, is an organic compound belonging to the class of aldehydes. It is a colorless solid with a melting point of 82-84 °C and a boiling point of 254-256 °C. 4-chloro-3-nitrobenzaldehyde has a wide range of applications in the field of organic chemistry and is used as a precursor for the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and other organic compounds.
Scientific Research Applications
X-ray Structure and Hydrogen Bonding
(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been studied for its crystal structure using X-ray diffraction, revealing the presence of intermolecular interactions which are characterized using PIXEL software (Salian et al., 2016).
Molecular Structure and NLO Properties
Research has been conducted on the molecular structure, including FT-IR, NBO analysis, and first-order hyperpolarizability, using HF and density functional methods. This includes studies on the electronic properties and chemical reactivity viewpoints (Adole et al., 2020).
Synthesis and Crystal Structures
Studies focus on the synthesis and crystal structures of derivatives, highlighting the role of chalcones in various scientific applications. These studies provide insights into the molecular geometry and various spectral characterizations of the compound (Singh et al., 2012).
Nonlinear Optical Properties
The compound has been evaluated for its nonlinear optical (NLO) properties, providing insights into potential applications in semiconductor devices and organic electronics. This research includes examining optical properties like the NLO responses and thermal stability of chalcone derivatives (Shkir et al., 2019).
Spectroscopic Characterization and Antimicrobial Study
There has been a focus on spectroscopic characterization, including XRD crystal structure analysis and antimicrobial studies. These provide a comprehensive understanding of the molecular structure and potential biological applications (Sadgir et al., 2020).
Electrochemical Studies
Research has been conducted on the electrochemical properties of related compounds, exploring their potential as corrosion inhibitors and understanding their adsorption mechanisms on metal surfaces (Baskar et al., 2012).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGIRPUEYZMPRQ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



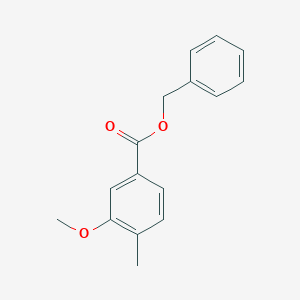
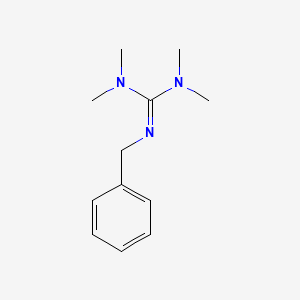
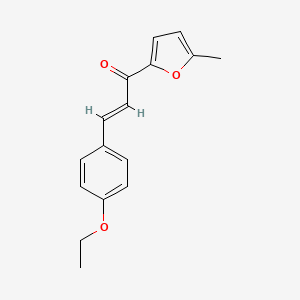
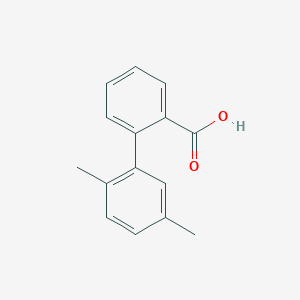
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
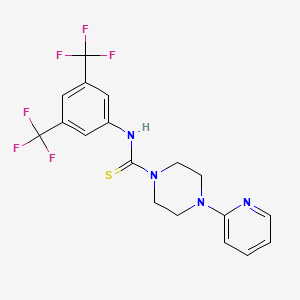
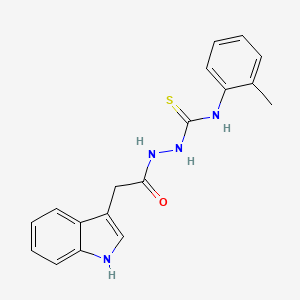
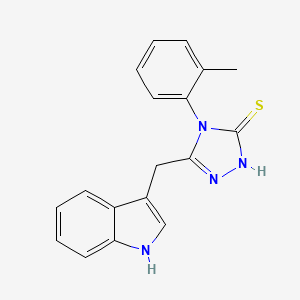
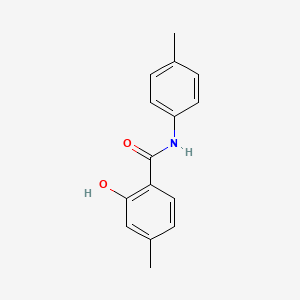
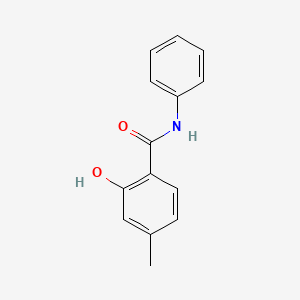
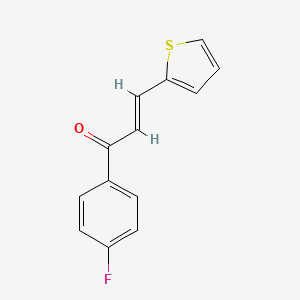
![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)

